3,5-Diiodo-L-tyrosine
CAS No.: 300-39-0
Cat. No.: VC21543497
Molecular Formula: C9H9I2NO3
Molecular Weight: 432.98 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 300-39-0 |
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Molecular Formula | C9H9I2NO3 |
Molecular Weight | 432.98 g/mol |
IUPAC Name | 2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |
Standard InChI | InChI=1S/C9H9I2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15) |
Standard InChI Key | NYPYHUZRZVSYKL-UHFFFAOYSA-N |
Isomeric SMILES | C1=C(C=C(C(=C1I)O)I)C[C@@H](C(=O)O)N |
SMILES | C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N |
Canonical SMILES | C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N |
Melting Point | 213.0 °C |
Chemical Properties
Structural Characteristics
3,5-Diiodo-L-tyrosine possesses a distinct molecular structure characterized by:
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Stereochemistry: L-configuration at the alpha carbon (S-configuration)
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Two iodine atoms positioned at the 3 and 5 positions of the phenol ring
The structure can be represented using various notations:
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SMILES notation: [H]C@(CC1=CC(I)=C(O)C(I)=C1)C(O)=O
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InChI: InChI=1S/C9H9I2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1
Physical Properties
3,5-Diiodo-L-tyrosine exhibits the following physical characteristics:
Table 1: Solubility Profile of 3,5-Diiodo-L-tyrosine
Solvent | Solubility | Notes |
---|---|---|
DMSO | Approximately 10 mg/ml | Good solubility |
Ethanol | Slightly soluble | Limited dissolution |
DMF | Slightly soluble | Limited dissolution |
PBS (pH 7.2) | Approximately 0.3 mg/ml | Moderate aqueous solubility |
Source: Cayman Chemical product information
Chemical Taxonomy
The compound belongs to a specific hierarchical classification in chemical taxonomy:
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Kingdom: Organic compounds
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Super Class: Organic acids and derivatives
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Class: Carboxylic acids and derivatives
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Sub Class: Amino acids, peptides, and analogues
Its molecular framework is categorized as an aromatic homomonocyclic compound , reflecting the presence of the single aromatic ring in its structure.
Synthesis and Preparation
Synthetic Methods
The preparation of 3,5-Diiodo-L-tyrosine has been documented through various synthetic routes, with iodination of tyrosine being the primary approach. A notable synthetic method involves using iodine monochloride as the iodinating agent .
Optimized Synthesis Protocol
Research by Min (2010) established an optimized protocol for the synthesis of 3,5-Diiodo-L-tyrosine with high yields. The process involves the following parameters:
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Iodinating agent: Iodine monochloride
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Solvent system: Acetic acid
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Volume ratio of acetic acid to iodine monochloride: 8:1
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Mole ratio of iodine monochloride to L-tyrosine: 3.6:1
Table 2: Optimized Reaction Parameters for 3,5-Diiodo-L-tyrosine Synthesis
Parameter | Value | Effect |
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Acetic acid:ICl ratio | 8:1 (v/v) | Optimal solvent environment |
ICl:L-tyrosine ratio | 3.6:1 (mol/mol) | Ensures complete diiodination |
Temperature | 60°C | Balances reaction rate and selectivity |
Product yield | Up to 90% | High efficiency under optimal conditions |
Analytical Confirmation
Biological Significance
Role in Thyroid Hormone Biosynthesis
3,5-Diiodo-L-tyrosine serves as a critical intermediate in the biosynthetic pathway of thyroxine (T4) . The process involves:
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Iodination of tyrosine residues within thyroglobulin
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Formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT)
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Coupling of two DIT molecules or MIT and DIT to form T4 or triiodothyronine (T3), respectively
This pathway represents one of the fundamental processes in thyroid physiology and endocrine function regulation.
Enzymatic Interactions
Research has demonstrated that 3,5-Diiodo-L-tyrosine has inhibitory effects on specific enzymes, notably:
This inhibitory activity suggests potential regulatory roles in catecholamine biosynthesis pathways and possible applications in neurochemical research.
Cellular Distribution
According to the ECMDB database, 3,5-Diiodo-L-tyrosine is primarily located in the cytoplasm of cells , which is consistent with its role in protein synthesis and modification processes. This localization is significant for understanding its biological function and metabolic fate.
Research Applications
Biochemical Research
3,5-Diiodo-L-tyrosine has several applications in biochemical research:
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As a reference standard in thyroid hormone biosynthesis studies
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In enzyme inhibition assays, particularly involving tyrosine hydroxylase
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For investigating iodine metabolism and utilization in biological systems
Analytical Methods
Various analytical approaches can be employed for detecting and quantifying 3,5-Diiodo-L-tyrosine in biological samples:
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High-performance liquid chromatography (HPLC)
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Mass spectrometry (MS)
These methods offer different advantages in terms of sensitivity, specificity, and applicability to complex biological matrices.
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